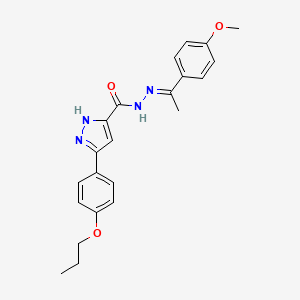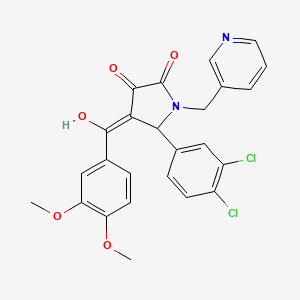
N'-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide est un composé organique complexe qui présente des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un cycle pyrazole substitué par des groupes méthoxyphényl et propoxyphényl, ce qui en fait un sujet intéressant pour des études en chimie organique et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide implique généralement la condensation de la 4-méthoxyacetophénone avec le 4-propoxybenzaldéhyde en présence d'hydrate d'hydrazine. La réaction est effectuée sous reflux dans l'éthanol, ce qui conduit à la formation du dérivé pyrazole souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants de qualité industrielle et la garantie de techniques de purification appropriées pour obtenir le composé avec un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy et propoxy peuvent être oxydés pour former les aldéhydes ou les acides correspondants.
Réduction : Le composé peut être réduit pour former des dérivés d'hydrazine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme l'acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation sont employés.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides.
Réduction : Formation de dérivés d'hydrazine.
Substitution : Formation de dérivés nitro ou bromo.
Applications de la recherche scientifique
N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Étudié pour son potentiel comme intermédiaire pharmaceutique.
Mécanisme d'action
Le mécanisme d'action de la N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes font l'objet de recherches en cours.
Applications De Recherche Scientifique
N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-5-(4-propoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-éthoxyphényl)-1H-pyrazole-3-carbohydrazide
- N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-butoxyphényl)-1H-pyrazole-3-carbohydrazide
Unicité
N'-(1-(4-méthoxyphényl)éthylidène)-5-(4-propoxyphényl)-1H-pyrazole-3-carbohydrazide est unique en raison de son schéma de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
634894-58-9 |
|---|---|
Formule moléculaire |
C22H24N4O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-4-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15(2)16-5-9-18(28-3)10-6-16/h5-12,14H,4,13H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |
Clé InChI |
DRQWQIZAORUFTL-HZHRSRAPSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)


![[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12018177.png)

![1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B12018188.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)
![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)


